N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide
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Overview
Description
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group, a pyrrolidine ring, and a phenylcyclopropanecarboxamide moiety
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, which is then functionalized with a fluorophenyl group. The pyrrolidine ring is introduced through a cyclization reaction, and the final step involves the formation of the phenylcyclopropanecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1-phenylcyclopropanecarboxamide include other pyridazine derivatives, fluorophenyl-substituted compounds, and cyclopropanecarboxamide analogs.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. For example, the presence of the fluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropanecarboxamide moiety might contribute to its rigidity and binding affinity to specific targets.
Properties
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c25-20-9-5-4-8-19(20)21-10-11-22(28-27-21)29-15-12-18(16-29)26-23(30)24(13-14-24)17-6-2-1-3-7-17/h1-11,18H,12-16H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWNWADRDMLQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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